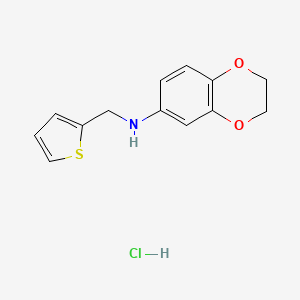

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Description

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a synthetic organic compound that features a thienylmethyl group attached to a benzodioxin ring system

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S.ClH/c1-2-11(17-7-1)9-14-10-3-4-12-13(8-10)16-6-5-15-12;/h1-4,7-8,14H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFMGHUXUMDYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.

Attachment of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and the benzodioxin intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thienylmethyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the benzodioxin ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted thienylmethyl derivatives.

Scientific Research Applications

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Thienylmethyl Derivatives: Compounds with similar thienylmethyl groups attached to different core structures.

Benzodioxin Derivatives: Compounds featuring the benzodioxin ring system with various substituents.

Uniqueness

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is unique due to the combination of the thienylmethyl group and the benzodioxin ring, which imparts specific chemical and biological properties not found in other similar compounds.

Biological Activity

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a synthetic organic compound characterized by its unique structural features, which include a thienylmethyl group and a benzodioxin ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound's IUPAC name is N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride, with a molecular formula of C13H14ClNO2S. Its structure can be represented as follows:

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.

The compound is believed to exert its biological effects through inhibition of specific enzymes and modulation of biochemical pathways related to inflammation and neurodegenerative diseases. Its interaction with acetylcholinesterase (AChE) and α-glucosidase has been documented, indicating its potential use in treating conditions such as Alzheimer's disease and Type 2 diabetes.

2. Enzyme Inhibition Studies

Recent research has demonstrated that derivatives of this compound exhibit moderate inhibitory effects against AChE and α-glucosidase. For instance:

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| N-(2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | AChE | 26.25 ± 0.11 |

| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-y)-4-chlorobenzenesulfonamide | α-glucosidase | 83.52 ± 0.08 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Case Study 1: Alzheimer’s Disease

A study focused on synthesizing new derivatives of N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin showed promising results in inhibiting AChE activity. The synthesized compounds were tested for their ability to enhance cholinergic function in vitro, indicating their potential as cognitive enhancers .

Case Study 2: Type 2 Diabetes

Another investigation assessed the effects of these compounds on glucose metabolism by evaluating their inhibitory action on α-glucosidase. The moderate inhibition observed suggests that they could help manage postprandial blood glucose levels in diabetic patients .

Research Applications

N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amines have several applications in scientific research:

Medicinal Chemistry: The compound serves as a scaffold for developing new drugs aimed at treating neurological disorders.

Chemical Biology: It is used to study enzyme mechanisms and interactions within biological systems.

Material Science: Its unique properties may be explored for creating novel materials with specific electronic or optical characteristics.

Q & A

Q. What are the standard synthetic routes for N-(thien-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride?

The synthesis typically involves two steps:

Core Amine Preparation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride or alkyl halide under basic aqueous conditions (pH 9–10) to form intermediates. For example, benzenesulfonyl chloride reacts in Na₂CO₃ solution to yield N-substituted sulfonamides .

Thienylmethyl Functionalization : Treat the intermediate with 2-(thien-2-ylmethyl) bromide or a similar electrophile in DMF using LiH as a base. The final product is precipitated via acidification (e.g., HCl) to form the hydrochloride salt .

Q. How is the compound characterized structurally?

Key techniques include:

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.6 ppm, methylene groups at δ 4.2–4.3 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1715 cm⁻¹, sulfonamide S=O at ~1380 cm⁻¹) .

- CHN Analysis : Validates elemental composition (e.g., C: 62.25%, H: 4.75%, N: 6.60% for related compounds) .

Q. What solvents and reaction conditions are optimal for synthesis?

- Solvents : Polar aprotic solvents like DMF are preferred for nucleophilic substitution reactions .

- Activators : LiH enhances reactivity by deprotonating the amine .

- Temperature : Reactions are typically conducted at room temperature (25°C) to 30°C .

Advanced Research Questions

Q. How can structural modifications enhance α-glucosidase inhibitory activity?

- Substitution Patterns : Electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring improve enzyme binding. For example, compound 7k (IC₅₀ = 81.12 ± 0.13 μM) outperforms unsubstituted analogs due to increased hydrophobicity .

- Thienyl Group Optimization : The thien-2-ylmethyl moiety may enhance π-π stacking with enzyme active sites. Computational docking studies (e.g., AutoDock Vina) could validate this hypothesis .

Q. How do contradictory bioactivity results inform SAR studies?

Q. What methodological approaches validate enzyme inhibition mechanisms?

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For α-glucosidase, acarbose (IC₅₀ = 37.38 μM) serves as a reference standard .

- Dose-Response Curves : Triplicate measurements ensure reproducibility (e.g., SEM ± 0.11–0.13 μM for IC₅₀ values) .

Q. How can computational modeling guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.